molecular formula C30H48N12O9 B612407 Hsdvhk-NH2

Hsdvhk-NH2

Cat. No.: B612407
M. Wt: 720.8 g/mol
InChI Key: FSVRGWKWZIRBPC-KESUXUJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • HSDVHK-NH2 is an integrin αvβ3-vitronectin antagonist. Its chemical structure is represented as C30H48N12O9.
  • Integrins are cell surface receptors that play a crucial role in cell adhesion, migration, and signaling. The αvβ3 integrin specifically interacts with vitronectin, a glycoprotein found in the extracellular matrix.
  • This compound disrupts this interaction, making it a potential therapeutic agent.
  • Mechanism of Action

    Target of Action

    Hsdvhk-NH2 is an antagonist of the integrin αvβ3-vitronectin interaction . Integrins are a family of cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The αvβ3 integrin is particularly important in angiogenesis and tumor metastasis .

    Mode of Action

    This compound competes with vitronectin for the RGD-binding site of integrin αvβ3 . This interaction is site-specific, as this compound is inactive for the complex formation of a denatured form of integrin–vitronectin . It shows a strong antagonism against αvβ3-GRGDSP interaction with an IC50 value of 25.72 nM .

    Biochemical Pathways

    The interaction of this compound with integrin αvβ3 affects several biochemical pathways. It significantly inhibits bFGF-induced cell migration . The compound also induces HUVEC cell death through caspases activations, a mechanism related to increased p53 expression .

    Pharmacokinetics

    It is known that the compound is rapidly internalized into huvecs at a culture temperature of 37 °c, a process mediated by caveolin and clathrin .

    Result of Action

    This compound inhibits the proliferation of HUVEC cells due to the induction of cell death through caspases activations . It also significantly inhibits HUVEC proliferation on denatured collagen-coated plates in a dose-dependent manner .

    Action Environment

    The action of this compound can be influenced by environmental factors. For instance, the temperature of the culture environment can affect the internalization of the compound into cells . .

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for HSDVHK-NH2 are not widely documented in the literature.
    • industrial production methods likely involve peptide synthesis techniques, considering its peptide-like structure.
  • Chemical Reactions Analysis

    • HSDVHK-NH2 may undergo various reactions, including peptide bond formation, amidation, and cyclization.
    • Common reagents include amino acids, coupling agents (e.g., HATU, HBTU), and protecting groups (e.g., Fmoc, Boc).
    • Major products would be the fully synthesized this compound peptide.
  • Scientific Research Applications

      Chemistry: HSDVHK-NH2 can serve as a tool compound for studying integrin-vitronectin interactions.

      Biology: Researchers use it to investigate cell adhesion, migration, and angiogenesis.

      Medicine: Potential applications include anti-angiogenic therapy and cancer treatment.

      Industry: this compound may find use in developing targeted drug delivery systems.

  • Comparison with Similar Compounds

    • While HSDVHK-NH2 is unique due to its specific αvβ3 integrin antagonism, similar compounds include other integrin inhibitors (e.g., RGD peptides) and vitronectin-binding molecules.

    Remember that this compound is primarily used for research purposes, and its full potential awaits further exploration

    Properties

    IUPAC Name

    (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FSVRGWKWZIRBPC-KESUXUJOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C30H48N12O9
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    720.8 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem
    Customer
    Q & A

    Q1: How does HSDVHK-NH2 impact the signaling pathways induced by doxycycline in breast cancer cells?

    A1: this compound functions as a specific inhibitor of integrin αvβ3. [] Research indicates that this compound disrupts doxycycline-induced signal transduction by interfering with integrin αvβ3 binding activities. Specifically, while doxycycline typically activates focal adhesion kinase (FAK) phosphorylation, a downstream event of integrin activation, this phosphorylation is blocked by this compound. [] This suggests that this compound's inhibition of integrin αvβ3 directly impacts FAK activation, a key pathway in cell proliferation and survival. Furthermore, this compound also appears to influence doxycycline's inhibitory effect on ERK1/2 phosphorylation, although the specific mechanism remains unclear. []

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